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molecular formula C11H13N3O2 B8407059 methyl 1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate

methyl 1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate

Cat. No. B8407059
M. Wt: 219.24 g/mol
InChI Key: ZUZTUUCUCKDYAR-UHFFFAOYSA-N
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Patent
US08420690B2

Procedure details

A solution of methyl 5-bromo-1-methyl-1H-pyrrole-3-carboxylate (950 mg, 4.36 mmol), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1088 mg, 5.23 mmol)[prepared according to Preparation 3], potassium carbonate (3011 mg, 21.78 mmol) and bis(tri-t-butylphosphine)palladium(0) (111 mg, 0.218 mmol) in 1,4-Dioxane (18.200 ml) and Water (3.64 ml) was stirred at 80° C. in a sealed tube for 1 h. Additional 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1088 mg, 5.23 mmol) and bis(tri-t-butylphosphine)palladium(0) (111 mg, 0.218 mmol) were added and the solution stirred for 1 h. The reaction mixture was then partitioned between H2O-DCM and the aqueous phase was washed several times with DCM. The combined organic fractions were dried over Na2SO4, concentrated and purified via column chromatography (silica, 4-25% EtOAc in hexanes) yielding methyl 1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate (300 mg, 1.341 mmol, 30.8% yield) as a clear oil: LCMS m/e ES 220 (M+H)+.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
1088 mg
Type
reactant
Reaction Step One
Quantity
3011 mg
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
solvent
Reaction Step One
Name
Quantity
3.64 mL
Type
solvent
Reaction Step One
Quantity
111 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]([CH3:7])[CH:5]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[CH:3]=1.[CH3:12][N:13]1[C:17](B2OC(C)(C)C(C)(C)O2)=[CH:16][CH:15]=[N:14]1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH3:7][N:6]1[C:2]([C:17]2[N:13]([CH3:12])[N:14]=[CH:15][CH:16]=2)=[CH:3][C:4]([C:8]([O:10][CH3:11])=[O:9])=[CH:5]1 |f:2.3.4,^1:42,48|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
BrC1=CC(=CN1C)C(=O)OC
Name
Quantity
1088 mg
Type
reactant
Smiles
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
Name
Quantity
3011 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
18.2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
3.64 mL
Type
solvent
Smiles
O
Name
Quantity
111 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Step Two
Name
Quantity
1088 mg
Type
reactant
Smiles
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
Name
Quantity
111 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between H2O-DCM
WASH
Type
WASH
Details
the aqueous phase was washed several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (silica, 4-25% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C=C(C=C1C1=CC=NN1C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.341 mmol
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 30.8%
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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